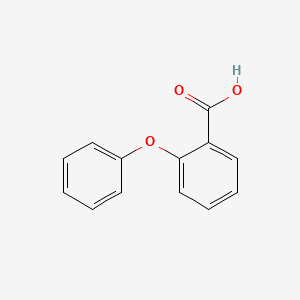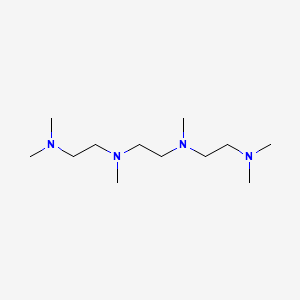
Ambuphylline
Overview
Description
Ambuphylline, also known as bufylline, is a combination of theophylline and aminoisobutanol . It is used as a bronchodilator and may also act as a diuretic .
Synthesis Analysis
Ambuphylline is synthesized by the combination of theophylline and 2-amino-2-methyl-1-propanol (aminoisobutanol) . A study on the thermal decomposition of Ambuphylline using thermogravimetry and differential scanning calorimetry showed that it exhibits two degradation steps that are clearly separated .
Molecular Structure Analysis
The molecular structure of Ambuphylline was shown in a study . The study used thermal analysis for characterization of drugs and substances of pharmaceutical interest since the properties such as stability, compatibility, polymorphism, and phase transitions can be evaluated .
Chemical Reactions Analysis
The thermal decomposition of Ambuphylline was studied using thermogravimetry and differential scanning calorimetry . Under thermal decomposition, Ambuphylline exhibits two degradation steps that are clearly separated .
Physical And Chemical Properties Analysis
Ambuphylline has a molecular formula of C11H19N5O3 and a molecular weight of 269.30 g/mol . It appears as a crystalline, slightly yellowish-white powder . It is freely soluble in water .
Scientific Research Applications
Bronchodilator in Asthma Treatment
Ambuphylline is a diuretic and a muscle relaxant used mostly as a bronchodilator in association with other drugs for asthma treatment . It helps to relax and open air passages in the lungs, making it easier to breathe.
Thermal Decomposition Studies
Thermal decomposition of Ambuphylline has been studied using thermogravimetry and differential scanning calorimetry . Under thermal decomposition, Ambuphylline exhibits two degradation steps that are clearly separated . This information is crucial for understanding its stability under various conditions.
Kinetic Analysis
The kinetic analysis of the first decomposition step of Ambuphylline has been carried out by employing the incremental isoconversional method for kinetic analysis based on the orthogonal distance regression . The kinetic parameters of the Arrhenius and Berthelot–Hood temperature functions were evaluated .
Quality Control in Chemical Manufacturing
Kinetic studies of thermal degradation of pharmaceuticals like Ambuphylline can be used in the quality control for developing safe chemical manufacturing processes . It helps in assessing the stability of chemicals under various conditions: chemical process, storage, and transportation .
Pharmaceutical Characterization
Thermal analysis is routinely used for characterization of drugs and substances of pharmaceutical interest like Ambuphylline . The properties such as stability, compatibility, polymorphism, and phase transitions can be evaluated .
Research on Organic Compounds
Several studies on thermal decomposition kinetics of organic compounds are reported . However, information on Ambuphylline thermal stability is missing . Therefore, it opens up a new area of research for scientists interested in organic compounds.
Mechanism of Action
Target of Action
Ambuphylline, also known as bufylline, is a combination of theophylline and aminoisobutanol . The primary targets of Ambuphylline are the smooth muscles of the bronchial airways and pulmonary blood vessels . These targets play a crucial role in maintaining the patency of the airways and regulating the blood flow in the lungs.
Mode of Action
Ambuphylline acts by releasing theophylline after ingestion . Theophylline, a key component of Ambuphylline, relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels . It also reduces airway responsiveness to histamine, methacholine, adenosine, and allergen . This leads to bronchodilation, which is the widening of the air passages, allowing for increased airflow to the lungs.
Biochemical Pathways
Theophylline, the active component of Ambuphylline, exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes . By inhibiting PDE III and, to a lesser extent, PDE IV, theophylline increases the levels of cyclic AMP and cyclic GMP within the cells . This leads to relaxation of the smooth muscles in the airways and vasodilation of the pulmonary blood vessels .
Pharmacokinetics
The pharmacokinetics of Ambuphylline involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, theophylline is released from Ambuphylline and is absorbed into the bloodstream . Theophylline is metabolized in the liver via demethylation (CYP 1A2) and hydroxylation (CYP 2E1 and 3A4), forming active metabolites . Theophylline and its metabolites are primarily excreted in the urine .
Result of Action
The primary result of Ambuphylline’s action is bronchodilation, which is the relaxation and widening of the bronchial airways . This leads to improved airflow to the lungs, reducing the symptoms of conditions like asthma, chronic bronchitis, and COPD . Additionally, theophylline’s action on the pulmonary blood vessels results in improved blood flow within the lungs .
Action Environment
The efficacy and stability of Ambuphylline can be influenced by various environmental factors. For instance, factors such as diet, smoking, and concomitant medications can affect the metabolism and clearance of theophylline, thereby influencing its therapeutic effect . Furthermore, genetic variations can also impact the individual’s response to Ambuphylline . Therefore, it’s important to consider these factors when prescribing and administering Ambuphylline.
Safety and Hazards
properties
IUPAC Name |
2-amino-2-methylpropan-1-ol;1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3,(H,8,9);6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIRRUDMPNNSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204880 | |
| Record name | Ambuphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ambuphylline | |
CAS RN |
5634-34-4 | |
| Record name | Ambuphylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambuphylline [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambuphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, compound with 2-amino-2-methylpropan-1-ol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBUPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOU5V0B772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can the study on the kinetics of Ambuphylline decomposition tell us about its stability in various conditions?
A1: While the provided abstract [] doesn't detail the specific conditions used in the study, the research likely explored the decomposition of Ambuphylline at various temperatures. The incremental isoconversional method allows researchers to determine the activation energy of decomposition across different degrees of conversion. This data is crucial for understanding how Ambuphylline degrades under thermal stress and can inform appropriate storage conditions, formulation strategies, and ultimately, shelf-life estimations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



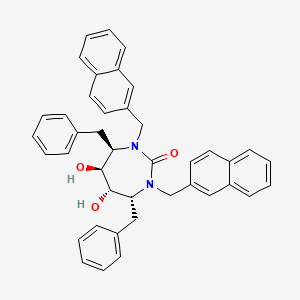
![1-(2-{4-[(4-Carboxybutanoyl)amino]phenyl}ethyl)-1-methylpiperidinium](/img/structure/B1217935.png)
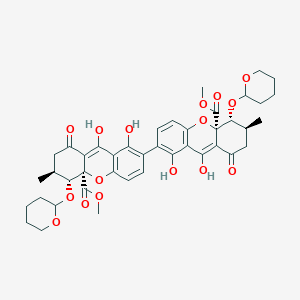
![1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B1217940.png)
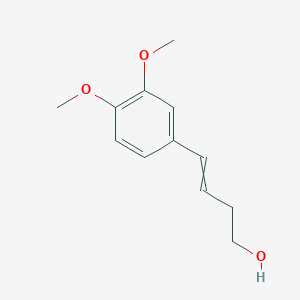
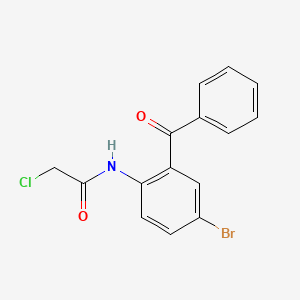
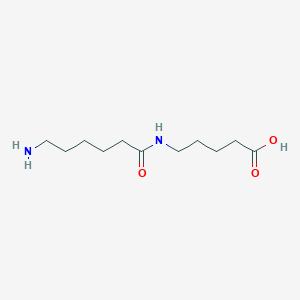
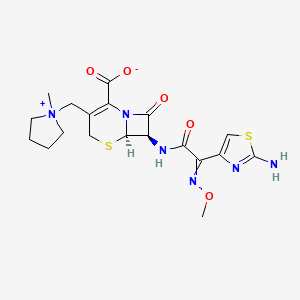

![3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1217952.png)

